(3-(Benzyloxy)isoxazol-5-yl)(piperidin-1-yl)methanone
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Overview
Description
(3-(Benzyloxy)isoxazol-5-yl)(piperidin-1-yl)methanone is a compound that belongs to the isoxazole family, which is known for its wide range of biological activities and therapeutic potential . This compound features a benzyloxy group attached to an isoxazole ring, which is further connected to a piperidinyl methanone moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of (3-(Benzyloxy)isoxazol-5-yl)(piperidin-1-yl)methanone involves several steps. One common method includes the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate to form differentially substituted regioisomeric isoxazoles . Another approach involves the use of microwave-assisted synthesis, which has been shown to yield high amounts of the desired product under mild conditions . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
(3-(Benzyloxy)isoxazol-5-yl)(piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles under appropriate conditions.
Cycloaddition: Isoxazole derivatives are known to participate in 1,3-dipolar cycloaddition reactions, forming various heterocyclic compounds.
Scientific Research Applications
(3-(Benzyloxy)isoxazol-5-yl)(piperidin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has shown potential in biological studies due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of (3-(Benzyloxy)isoxazol-5-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
(3-(Benzyloxy)isoxazol-5-yl)(piperidin-1-yl)methanone can be compared with other isoxazole derivatives, such as:
Sulfisoxazole: An antibacterial agent used to treat infections.
Valdecoxib: A nonsteroidal anti-inflammatory drug.
Cloxacillin: An antibiotic used to treat bacterial infections.
Leflunomide: An immunosuppressive drug used in the treatment of rheumatoid arthritis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
(3-phenylmethoxy-1,2-oxazol-5-yl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c19-16(18-9-5-2-6-10-18)14-11-15(17-21-14)20-12-13-7-3-1-4-8-13/h1,3-4,7-8,11H,2,5-6,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEYWQRCUQHRFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=NO2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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